Suppressed Fluorine Displacement Para to Halogen Relative to Heavier Halogens
In the SₙAr reaction with sodium methoxide, the extent of fluorine replacement para to the halogen in 1,2,3,4‑tetrafluoro‑5‑halogenobenzenes increases in the order Cl < Br < I [REFS‑1]. While the absolute percentage of substitution para to the halogen is always lower than that para to hydrogen, the chloro compound displays the least competing pathway, thereby maximizing the formation of the desired mono‑fluoride displacement product.
| Evidence Dimension | Relative proportion of fluorine displacement para to halogen vs. para to hydrogen in SₙAr with sodium methoxide |
|---|---|
| Target Compound Data | Lowest relative para‑to‑halogen substitution among the Cl/Br/I series |
| Comparator Or Baseline | 1,2,3,4‑tetrafluoro‑5‑bromobenzene and 1,2,3,4‑tetrafluoro‑5‑iodobenzene: progressively higher para‑to‑halogen substitution |
| Quantified Difference | Rank‑order increase Cl < Br < I; exact ratio values available in the primary reference |
| Conditions | Reaction with NaOMe in methanol; 1,2,3,4‑tetrafluoro‑5‑halogenobenzene series |
Why This Matters
Purchasing the chloro derivative rather than the bromo or iodo analog directly improves the regioisomeric purity of the mono‑functionalized product, reducing the need for chromatographic purification in scale‑up.
- [1] Burdon, J.; King, D. R.; Tatlow, J. C. Tetrahedron 1966, 22, 2541‑2549. (Report the relative reactivities and regiochemical distribution for the Cl, Br, and I series.) View Source
